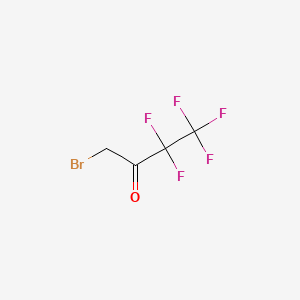

1-Bromo-3,3,4,4,4-pentafluorobutan-2-one

Description

Significance of Halogenated Organic Compounds in Modern Synthesis

The incorporation of halogens into organic molecules is one of the most critical transformations in organic synthesis. rsc.orgrsc.org Halogenated compounds are essential building blocks due to the unique reactivity conferred by the carbon-halogen bond. researchgate.net They serve as precursors in a multitude of reactions, including cross-coupling and nucleophilic substitutions, which are pivotal in constructing more complex molecular architectures. rsc.orgresearchgate.net

Furthermore, halogenation significantly impacts the biological activity of molecules. Approximately 20% of active pharmaceutical ingredients and 30% of modern agrochemicals contain halogen atoms. rsc.org The inclusion of fluorine, in particular, can enhance properties like metabolic stability, bioavailability, and lipophilicity. rsc.org In materials science, halogenated compounds are used to create polymers with special characteristics, such as flame retardancy, as well as specialized dyes and pigments. numberanalytics.comresearchgate.net

Overview of Alpha-Halogenated Ketones in Synthetic Methodologies

Alpha-halogenated ketones are a specific class of halogenated compounds where a halogen atom is positioned on the carbon atom adjacent to a carbonyl group. fiveable.me This placement makes them highly valuable synthetic intermediates. fiveable.memdpi.com The presence of the halogen atom enhances the reactivity of the carbonyl compound, making it susceptible to a variety of transformations. fiveable.me

These compounds are key reactants in nucleophilic substitution reactions, where the halogen acts as a leaving group, and in elimination reactions to produce α,β-unsaturated carbonyl compounds. fiveable.melibretexts.org They are also used in coupling reactions, such as the Reformatsky reaction. fiveable.me The synthesis of α-halogenated ketones is typically achieved through the direct halogenation of a ketone, often under acidic conditions, which proceeds through an enol intermediate. mdpi.comlibretexts.orgjove.com This process is a foundational tool in organic synthesis, enabling the introduction of new functional groups that pave the way for subsequent chemical modifications. fiveable.me

Historical Context of Fluorinated and Brominated Ketone Chemistry

The field of organofluorine chemistry began even before elemental fluorine was isolated. nih.gov One of the first syntheses of an organofluorine compound was reported in 1862 by Alexander Borodin. nih.gov The unique properties of the carbon-fluorine bond, the strongest in organic chemistry, spurred significant research. nih.gov However, the extreme reactivity of elemental fluorine posed considerable challenges for early chemists, with reactions often being uncontrollable and explosive. nih.gov Methodologies like the Schiemann reaction, developed in 1927, provided safer ways to introduce fluorine into aromatic compounds. nih.gov

The introduction of bromine into organic molecules has a similarly rich history, with brominated compounds recognized for their utility as synthetic intermediates. rsc.org The development of methods for the α-halogenation of ketones under acidic conditions was a significant advancement. libretexts.org Kinetic experiments by chemists like Lapworth provided evidence that these reactions proceed through a rate-determining enol formation step. libretexts.org The combination of fluorine and bromine within the same ketone structure is a more recent development, driven by the desire to create highly functionalized molecules with unique reactivity for specialized applications in medicinal chemistry and materials science.

Research Scope and Focus on 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one

This article focuses specifically on the chemical compound this compound. As a member of the alpha-halogenated ketone family, it possesses both a bromine atom adjacent to the carbonyl group and a highly fluorinated ethyl group. This unique structure suggests a distinct profile of reactivity and potential applications. The subsequent sections will detail the known chemical and physical properties of this compound, providing a comprehensive overview based on available scientific data.

Chemical and Physical Properties of this compound

This compound is a halogenated ketone with a distinct set of physical and chemical characteristics. Its properties are largely dictated by the presence of both the bromine atom and the pentafluoroethyl group.

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 92737-01-4 |

| Molecular Formula | C4H2BrF5O |

| Molecular Weight | 240.954 g/mol |

| Boiling Point | 93-94°C |

| Refractive Index | 1.358 |

| Stability | Stable under normal temperatures and pressures. |

Data sourced from Alfa Chemical. alfachemch.com

The compound is stable under standard storage conditions, which recommend a dry, cool, and sealed environment to prevent exposure to air. alfachemch.com The high degree of fluorination influences its boiling point and refractive index, distinguishing it from non-fluorinated analogues.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3,3,4,4,4-pentafluorobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrF5O/c5-1-2(11)3(6,7)4(8,9)10/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGIRNBWKHUFNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(C(F)(F)F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371302 | |

| Record name | 1-bromo-3,3,4,4,4-pentafluorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92737-01-4 | |

| Record name | 1-bromo-3,3,4,4,4-pentafluorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 1 Bromo 3,3,4,4,4 Pentafluorobutan 2 One

Influence of Halogenation on Carbonyl Reactivity

Halogenation at and near the α-carbon of a ketone profoundly alters the reactivity of the carbonyl group. In 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one, the cumulative electronic effects of the pentafluoroethyl group and the α-bromine atom create a highly reactive electrophilic center at the carbonyl carbon.

Fluorine is the most electronegative element, and its presence in organic molecules imparts significant electronic effects. beilstein-journals.org The pentafluoroethyl group (-CF₂CF₃) attached to the carbonyl in this compound exerts a powerful negative inductive effect (-I effect). This effect involves the withdrawal of electron density through the sigma (σ) bonds towards the highly electronegative fluorine atoms.

This strong electron withdrawal has several consequences:

Increased Electrophilicity: The electron density is pulled away from the carbonyl carbon, making it significantly more electron-deficient and thus more electrophilic. This enhances its reactivity towards nucleophiles. The highly electron-withdrawing α-trifluoromethyl group, for example, is known to effectively stabilize developing electron density on an enolate moiety, suggesting a powerful electronic influence. nih.gov

Polarization of the C=O Bond: The inductive effect increases the polarization of the carbon-oxygen double bond, further contributing to the positive character of the carbonyl carbon.

Destabilization of Adjacent Carbocations: While making the carbonyl carbon more reactive to nucleophiles, the electron-withdrawing nature of the fluoroalkyl group would destabilize any potential carbocation formation at the α-position.

Studies on fluorinated ketones have consistently highlighted the combined steric and electronic influences of fluorine in controlling reaction rates and selectivity. researchgate.netsapub.orgresearchgate.net The short length and high polarization of the C-F bond can alter molecular conformation and physico-chemical properties, which can influence reactivity. nih.gov

| Halogen (X in R-C(=O)-CH₂X) | Electronegativity | Primary Electronic Effect | Impact on Carbonyl Carbon |

|---|---|---|---|

| Fluorine (F) | 3.98 | Strong Inductive Electron Withdrawal (-I) | Significantly increases electrophilicity |

| Chlorine (Cl) | 3.16 | Moderate Inductive Electron Withdrawal (-I) | Increases electrophilicity |

| Bromine (Br) | 2.96 | Inductive Electron Withdrawal (-I) | Increases electrophilicity |

The bromine atom at the α-position (the carbon adjacent to the carbonyl) also plays a crucial role in activating the molecule. Its influence is twofold:

Inductive Effect: Like fluorine, bromine is more electronegative than carbon and exerts an electron-withdrawing inductive effect. This effect, combined with that of the pentafluoroethyl group, further intensifies the electrophilic nature of the carbonyl carbon.

Orbital Overlap: It is well-established that in α-halogenated ketones, orbital overlap between the C-X (in this case, C-Br) bond and the carbonyl group π-system activates the molecule. beilstein-journals.org This interaction makes the carbonyl group more reactive towards nucleophilic addition compared to non-halogenated ketones. beilstein-journals.org This activation also makes α-halo ketones highly reactive electrophiles for SN2 nucleophilic displacement reactions. beilstein-journals.org

Nucleophilic Addition Reactions to the Carbonyl Center

The highly electrophilic carbonyl carbon in this compound is the primary site for nucleophilic attack. The reaction pathways are defined by the nature of the substrate and the nucleophile.

For saturated ketones like this compound, the predominant reaction with a nucleophile is a 1,2-addition . In this pathway, the nucleophile directly attacks the electrophilic carbonyl carbon (position 2), and upon workup, a proton adds to the carbonyl oxygen (position 1). This breaks the C=O π-bond and forms a new single bond between the nucleophile and the carbonyl carbon, resulting in a tertiary alcohol.

The mechanism proceeds as follows:

Nucleophilic Attack: The nucleophile (Nu⁻) attacks the electron-deficient carbonyl carbon.

Tetrahedral Intermediate: The electrons from the C=O π-bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated, typically by a weak acid in a subsequent workup step, to yield the final alcohol product.

This pathway is favored by strong, "hard" nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithiums), acetylides, and enolates. youtube.com The extreme electrophilicity of the carbonyl carbon in this compound makes this 1,2-addition pathway particularly facile.

1,4-addition , also known as conjugate addition or Michael addition, is a reaction pathway characteristic of α,β-unsaturated carbonyl compounds, which contain a C=C double bond conjugated to the carbonyl group. libretexts.org In this mechanism, a nucleophile attacks the β-carbon (position 4) of the conjugated system, leading to a resonance-stabilized enolate intermediate. libretexts.org

This compound is a saturated ketone. It lacks the conjugated π-system (C=C-C=O) necessary for a 1,4-addition to occur. Therefore, 1,4-addition pathways are not a viable or expected reaction mechanism for this specific compound. The reactivity is confined to the carbonyl group and the α-carbon bearing the bromine atom.

| Ketone Type | Structural Feature | Primary Addition Pathway | 1,4-Addition Possible? |

|---|---|---|---|

| Saturated Ketone (e.g., Acetone) | No C=C conjugation | 1,2-Addition | No |

| α,β-Unsaturated Ketone (e.g., Cyclohexenone) | C=C-C=O system | 1,2-Addition and 1,4-Addition | Yes (Favored by soft nucleophiles) |

| This compound | No C=C conjugation | 1,2-Addition | No |

Given the structure of this compound, a "sequential process" can be understood as a sequence of reactions initiated by the nucleophilic addition to the carbonyl. α-Halogenated ketones are known to be reactive in both nucleophilic addition and SN2 substitution. beilstein-journals.org

A plausible sequential process would involve an initial 1,2-addition at the carbonyl center, followed by a subsequent reaction involving the α-bromine atom. For instance:

Step 1: 1,2-Addition: A nucleophile (e.g., a Grignard reagent, RMgX) performs a 1,2-addition to the carbonyl group to form a magnesium alkoxide intermediate.

Step 2: Intramolecular Substitution/Rearrangement: The resulting intermediate could potentially undergo a subsequent reaction. For example, the newly formed alkoxide could act as an internal nucleophile, displacing the adjacent bromide to form an epoxide. This is known as the Favorskii rearrangement mechanism under certain conditions, although it typically requires an enolizable proton on the other side of the carbonyl, which is absent in this molecule. Alternatively, a second external nucleophile could displace the bromide in an SN2 reaction, although this might be sterically hindered after the addition to the carbonyl.

These sequential processes highlight the dual reactivity of the molecule, where the initial nucleophilic addition can be followed by reactions at the adjacent carbon, leveraging the fact that bromine is a good leaving group.

Free-Radical Chemistry Involving Fluoro Ketones

The presence of a fluorinated ketone moiety in this compound suggests its potential to participate in free-radical reactions. Polyfluoroketones are known to react with a variety of organic substrates through free-radical chain mechanisms. These reactions are typically initiated by the generation of free radicals, which can then interact with the fluoroketone.

One of the primary modes of interaction involves the reaction of fluoroketones with unsaturated compounds, such as olefins and dienes. This can lead to the formation of polymeric products. Two main types of interactions have been observed: copolymerization through the carbonyl group to form poly-ethers, and hydrogen abstraction, which can be intramolecular, leading to branched polymers with fluoroalcohol groups at the terminal positions of the branches. For instance, the reaction of hexafluoroacetone (B58046) with ethylene, initiated by di-t-butyl peroxide, yields low molecular weight oils and waxes.

The free-radical sensitivity of fluoroketones also allows them to interact with simple olefins, resulting predominantly in polymeric products. The reaction with saturated organic substrates can lead to the net insertion of the fluoroketone into a C-H bond. While specific studies on the free-radical chemistry of this compound are not extensively detailed in the literature, the established reactivity of similar polyfluoroketones provides a strong indication of its potential to undergo such transformations.

Alpha-Haloketone Reactivity as a Versatile Chemical Function

The alpha-bromo ketone functionality is a cornerstone of the reactivity of this compound. The reactivity of α-haloketones is significantly influenced by the inductive effect of the carbonyl group. mdpi.com This effect enhances the polarity of the carbon-halogen bond, rendering the α-carbon atom more electron-deficient and thus more susceptible to nucleophilic attack. mdpi.com The polarity of the C-X bond is a crucial factor, with more polar bonds generally leading to faster reactions with nucleophiles. mdpi.com

The structure of an α-haloketone presents multiple electrophilic sites that can be attacked by nucleophiles:

The carbonyl carbon (position 1)

The carbon atom bearing the halogen (position 2)

The halogen atom itself (position 3)

Additionally, the presence of two electron-withdrawing groups (the carbonyl and the halogen) acidifies the hydrogen atoms at the α- and α'-positions, making them susceptible to abstraction by bases. mdpi.com

α-Halo ketones are known to be exceptionally reactive in Sₙ2 displacement reactions compared to corresponding alkyl halides, while being unreactive in Sₙ1 reactions. chegg.com This enhanced Sₙ2 reactivity is a key feature of their chemical behavior. They can undergo a variety of transformations, including:

Reductive dehalogenation: The halogen group can be removed to form enolates, which are valuable reactive intermediates in organic synthesis. chemicalbook.com

Favorskii rearrangement: In the presence of a strong base, α-halo ketones can rearrange to form esters. chegg.com

Synthesis of heterocycles: They are important precursors for the synthesis of complex nitrogen-, sulfur-, and oxygen-containing heterocyclic compounds. For example, they can react with imines to form pyrroles. mdpi.com

The versatility of the alpha-haloketone group makes this compound a potentially valuable building block in organic synthesis.

Mechanistic Investigations of Key Transformations Involving this compound

While specific mechanistic studies for this compound are not extensively documented in publicly available research, its reaction mechanisms can be inferred from the well-established reactivity of related compounds. The primary reaction pathways are expected to involve the alpha-bromo ketone and the fluorinated alkyl chain.

Nucleophilic Substitution at the α-Carbon: Given the high reactivity of α-halo ketones in Sₙ2 reactions, a primary mechanistic pathway for this compound involves the displacement of the bromide ion by a nucleophile. chegg.com The strong electron-withdrawing nature of both the carbonyl group and the adjacent pentafluoroethyl group would further activate the α-carbon towards nucleophilic attack, likely proceeding through a classic bimolecular transition state.

Reactions Involving the Carbonyl Group: The carbonyl group itself is an electrophilic center and can be attacked by nucleophiles. This could lead to addition products or, under certain conditions, could be the initial step in more complex transformations. The presence of the bulky and electron-withdrawing pentafluoroethyl group might sterically hinder and electronically deactivate the carbonyl group to some extent compared to non-fluorinated ketones.

Elimination Reactions: In the presence of a strong, non-nucleophilic base, an E2 elimination mechanism could potentially occur if there are abstractable protons on the carbon adjacent to the carbonyl group. However, in the case of this compound, the absence of protons on the carbon bearing the fluorine atoms means that elimination to form a carbon-carbon double bond in that direction is not possible.

Free-Radical Pathways: As discussed in section 3.3, the fluorinated ketone moiety could participate in free-radical reactions. Mechanistically, this would likely involve the homolytic cleavage of a bond to generate a radical, which could then propagate a chain reaction. For instance, reaction with a radical initiator could lead to the formation of a carbon-centered radical on the fluorinated chain, which could then undergo further reactions.

Theoretical studies on similar molecules, such as 1-bromo-3,3,3-trifluoropropene, have utilized computational methods to probe potential energy surfaces and determine the most feasible reaction pathways, often involving free radicals. mdpi.com Similar computational investigations would be invaluable for elucidating the specific mechanistic details for this compound.

Applications in Advanced Organic Synthesis and Chemical Biology

1-Bromo-3,3,4,4,4-pentafluorobutan-2-one as a Synthetic Building Block

This compound is a fluorinated organic compound featuring two key reactive sites: an α-bromoketone moiety and a pentafluoroethyl group. This combination of functional groups makes it a versatile building block in synthetic chemistry for the introduction of fluorine atoms into more complex molecules, a strategy often employed to enhance the metabolic stability or binding affinity of bioactive compounds.

The presence of the bromine atom alpha to a carbonyl group renders it susceptible to nucleophilic substitution, making the compound an effective electrophile for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its role in constructing larger, more complex organofluorine derivatives. Synthetic strategies can leverage this reactivity for various transformations.

For instance, in reactions analogous to those of other α-haloketones, it can participate in:

Alkylation reactions: With carbon nucleophiles like enolates or organometallic reagents.

Substitution reactions: With heteroatom nucleophiles such as amines, thiols, or alcohols to introduce the pentafluorobutanone backbone into a variety of molecular scaffolds.

The high electronegativity of the fluorine atoms in the pentafluoroethyl group significantly influences the reactivity of the adjacent carbonyl, enhancing its electrophilicity.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Nucleophile | Resulting Bond | Product Class |

| Nucleophilic Substitution | Amines (R-NH₂) | C-N | α-Amino ketones |

| Alcohols/Phenols (R-OH) | C-O | α-Hydroxy/Aryloxy ketones | |

| Thiols (R-SH) | C-S | α-Thio ketones | |

| Alkylation (e.g., Malonic ester synthesis) | Enolates | C-C | γ-Dicarbonyl compounds |

α-Bromoketones are well-established precursors for the synthesis of a wide range of heterocyclic compounds. By reacting with binucleophilic reagents, this compound can serve as a key component in cyclization reactions to form fluorinated heterocycles. The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in numerous drug molecules. researchgate.netnih.gov

Examples of potential heterocyclic syntheses include:

Hantzsch Thiazole (B1198619) Synthesis: Reaction with a thioamide to yield a fluorinated thiazole derivative.

Imidazoles Synthesis: Condensation with amidines can lead to the formation of fluorinated imidazole (B134444) rings.

Quinoxalines Synthesis: Reaction with ortho-phenylenediamines can produce fluorinated quinoxalines.

The incorporation of the pentafluoroethyl group into these heterocyclic systems is of significant interest, as fluorinated heterocycles often exhibit unique biological activities. researchgate.net

The compound is recognized as a valuable intermediate in the synthesis of pharmaceuticals. alfachemch.compyglifesciences.com Brominated organic compounds are versatile intermediates, often used in cross-coupling reactions or nucleophilic substitutions to build the complex carbon skeletons of active pharmaceutical ingredients (APIs). researchgate.net The ability to introduce a pentafluorinated motif via this intermediate is particularly advantageous in drug design. The incorporation of fluorine can modulate a molecule's acidity, lipophilicity, and resistance to metabolic degradation. ekb.eg

While specific drug synthesis pathways involving this exact precursor are proprietary, its utility lies in its capacity to act as a handle for constructing larger molecules. Pharmaceutical companies may use intermediates like this to explore new chemical entities (NCEs) in the drug discovery process, particularly for targeting neuroendocrine or hormonal disorders. pyglifesciences.com

Application as a Fluorinated Probe in Biomolecular Studies

The unique nuclear properties of the fluorine-19 (¹⁹F) isotope make it an exceptional tool for Nuclear Magnetic Resonance (NMR) spectroscopy studies of biomolecules. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which results in high NMR sensitivity. scholaris.canih.gov Since fluorine is virtually absent in biological systems, ¹⁹F NMR offers background-free signals for studying protein structure and dynamics. nih.govnih.gov

This compound can be used as a covalent labeling agent to introduce a ¹⁹F NMR probe site-specifically into a protein. The α-bromoketone functionality can react with nucleophilic amino acid side chains, such as the thiol group of cysteine or the imidazole group of histidine. Once attached, the pentafluoroethyl group serves as the ¹⁹F NMR reporter.

The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment. scholaris.caresearchgate.net This sensitivity allows researchers to monitor changes in protein structure, folding, and interactions with other molecules. researchgate.net The large chemical shift dispersion of ¹⁹F NMR often allows for the resolution of individual signals from multiple labeled sites within a protein. scholaris.ca

Table 2: Properties of the ¹⁹F Nucleus for NMR Applications

| Property | Value/Description | Significance in Protein NMR |

| Natural Abundance | 100% | High signal intensity without isotopic enrichment. nih.gov |

| Spin Quantum Number (I) | ½ | Sharp resonance lines and simpler spectra. scholaris.ca |

| Gyromagnetic Ratio (γ) | 25.181 x 10⁷ rad s⁻¹ T⁻¹ (83% of ¹H) | High sensitivity, reducing experiment time. scholaris.ca |

| Chemical Shift Range | > 200 ppm | Excellent signal dispersion, sensitive to local environment. scholaris.ca |

| Biological Abundance | Essentially zero | No background signals from the biological matrix. nih.gov |

Proteins are dynamic molecules that exist in an ensemble of different conformations, and these structural fluctuations are often crucial for their biological function, such as enzyme catalysis and signal transduction. nih.govarxiv.org ¹⁹F NMR is a powerful technique for characterizing these conformational states.

When a protein labeled with a probe derived from this compound undergoes a conformational change, the local environment around the pentafluoroethyl group is altered. This change in the chemical environment leads to a corresponding change in the ¹⁹F NMR chemical shift. nih.gov By monitoring these shifts, researchers can:

Identify Multiple Conformations: The presence of distinct NMR signals can indicate the coexistence of multiple stable or metastable protein conformations. nih.gov

Monitor Ligand Binding: The binding of a ligand, drug, or other biomolecule can induce a conformational change that is observable as a shift in the ¹⁹F resonance, allowing for the study of binding events. nih.gov

Characterize Dynamics: NMR exchange techniques can be used to study the kinetics of transitions between different conformational states, providing insight into the protein's dynamic landscape on timescales from microseconds to seconds. nih.govresearchgate.net

This approach allows for the detailed mapping of structural changes that may be inaccessible to other techniques like X-ray crystallography, providing a more complete picture of a protein's function. nih.govnih.gov

19F Nuclear Magnetic Resonance (NMR) Spectroscopy in Protein Research

Monitoring Local Dielectric and Magnetic Shielding Environments

The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its immediate electronic microenvironment. nih.gov This includes changes in the local dielectric medium and magnetic shielding, which can be influenced by solvent polarity, electric fields within a protein, and van der Waals interactions. researchgate.netdtic.milillinois.edu The paramagnetic shielding term, which is a major contributor to the ¹⁹F chemical shift, is particularly responsive to perturbations in the electron density around the nucleus. dtic.mil Consequently, attaching a probe containing a pentafluorinated group, such as that derived from this compound, to a protein allows researchers to monitor conformational changes and ligand binding events that alter the local environment of the probe. These alterations are reflected as changes in the ¹⁹F NMR chemical shift, providing detailed insights into the protein's structure and dynamics. researchgate.net

Chemical Shift Sensitivity and Optimization for Resolution

The inherent sensitivity of the ¹⁹F chemical shift to the local environment provides a significant advantage for achieving high resolution in NMR spectra. dntb.gov.ua The large chemical shift range minimizes signal overlap, a common challenge in ¹H NMR of large biomolecules. ucla.edu This allows for the clear distinction between different fluorine labels within a protein or the resolution of multiple conformational states of a single labeled site. acs.org

To further enhance spectral resolution, various strategies can be employed. For instance, fractional enrichment with fluorinated amino acids can reduce inhomogeneous line broadening that often occurs with complete labeling. nih.govresearchgate.net Studies have shown that achieving an enrichment level of 60-76% can provide a good signal-to-noise ratio without introducing detectable perturbations to the protein structure, leading to significant improvements in line widths and resolution. nih.gov The choice of the fluorine-containing tag itself is also crucial; probes with properties like rapid internal rotation can lead to narrower line widths, further improving spectral quality. nih.gov

Thiol-Reactive Nature for Site-Specific Labeling

The α-bromo-α-fluoroketone functionality present in this compound makes it a thiol-reactive compound. This reactivity is central to its use in the site-specific labeling of proteins. Cysteine residues, with their nucleophilic thiol (-SH) groups, are relatively rare in proteins, and genetic engineering can be used to introduce them at specific locations for targeted modification. bioclone.net

The reaction involves the nucleophilic attack of the cysteine thiolate on the electrophilic carbonyl carbon of the ketone. For monofluoromethyl ketones, this can lead to the formation of a stable, covalent thioether bond, effectively tethering the fluorinated probe to the protein. nih.govmdpi.com This covalent attachment ensures that the ¹⁹F NMR signal originates specifically from the labeled site, providing precise information about that region of the protein. The selectivity for thiols over other nucleophilic residues like amines makes these compounds valuable tools for chemical biology. bioclone.net

Methodologies for Selective ¹⁹F-Labeling in Complex Biological Systems (e.g., SLAPS)

While the thiol-reactive nature of fluorinated ketones is advantageous, achieving selective labeling in complex environments like cell membranes presents challenges. Off-target reactions and non-covalent sequestration of lipophilic probes within detergent micelles can lead to background signals that complicate spectral analysis. nih.gov

To address this, a methodology known as Selective Labeling Absent of Probe Sequestration (SLAPS) has been developed. nih.govbiorxiv.org This technique is particularly useful for labeling membrane proteins and involves a simple four-step protocol:

Physical Disruption: Cell membranes containing the target protein are physically disrupted (e.g., through homogenization or sonication) in the absence of detergents.

Incubation: The membrane preparation is incubated with the cysteine-reactive ¹⁹F probe, allowing it to covalently label the target cysteine residue(s) within the native membrane environment.

Removal of Excess Probe: Crucially, unreacted probe molecules are removed by ultracentrifugation before the protein is solubilized. This step is key to eliminating the non-covalent sequestration that occurs when labeling is performed in the presence of detergents.

Solubilization: The labeled membrane protein is then solubilized in the detergent of choice for subsequent NMR analysis.

The SLAPS protocol has been shown to effectively remove unreacted probe molecules, leading to cleaner ¹⁹F NMR spectra and more reliable interpretation of protein conformational states. nih.govbiorxiv.org This method is broadly applicable to various lipophilic cysteine-reactive probes and membrane protein systems.

Development of Enzyme Inhibitors and Probes for Proteolytic Activity

The electrophilic nature of the fluorinated ketone moiety is not only useful for labeling but also forms the basis for designing potent enzyme inhibitors, particularly for proteases. By attaching a peptidic sequence that mimics the enzyme's natural substrate to a fluoromethyl ketone "warhead," highly specific and potent inhibitors can be created. researchgate.netnih.gov

Peptidyl Fluoromethyl Ketones as Serine and Cysteine Protease Inhibitors

Peptidyl fluoromethyl ketones (PFMKs) have been extensively developed as inhibitors of both serine and cysteine proteases. nih.govresearchgate.netnih.gov The peptide portion of the inhibitor directs it to the active site of a specific protease, while the fluoromethyl ketone acts as an electrophilic trap for the key catalytic residue.

Cysteine Proteases: In cysteine proteases, the catalytic cysteine residue's highly nucleophilic thiolate attacks the carbonyl carbon of the PFMK. For monofluoromethyl ketones, this can lead to the formation of an irreversible covalent thioether adduct, effectively inactivating the enzyme. nih.govresearchgate.net

Serine Proteases: For serine proteases, the active site serine's hydroxyl group attacks the ketone. This typically forms a stable hemiacetal, which mimics the tetrahedral transition state of peptide bond hydrolysis. nih.govacs.org Di- and trifluoromethyl ketones are particularly effective inhibitors of serine proteases due to the increased electrophilicity of the carbonyl carbon. nih.gov

The specificity of these inhibitors can be finely tuned by altering the peptide sequence to match the substrate preference of the target protease. nih.gov

Role of the Fluorinated Ketone Moiety in Enzyme Binding and Activity

The effectiveness of fluoromethyl ketones as enzyme inhibitors is directly attributable to the electronic properties conferred by the fluorine atoms. tandfonline.com The high electronegativity of fluorine atoms strongly withdraws electron density from the adjacent carbonyl carbon. nih.gov This inductive effect significantly increases the electrophilicity of the carbonyl group, making it much more susceptible to nucleophilic attack by the catalytic serine or cysteine residue in the enzyme's active site compared to a non-fluorinated ketone. nih.govnih.gov

This enhanced reactivity allows the fluorinated ketone to act as a potent "warhead." Upon binding to the active site, it forms a covalent or semi-covalent adduct that is often a stable mimic of the enzymatic transition state. taylorfrancis.comresearchgate.net For instance, the tetrahedral hemiketal or hemithioketal formed resembles the transition state of substrate hydrolysis, leading to very tight binding and potent inhibition. nih.govnih.gov The stability of the C-F bond also contributes to the selectivity of these compounds, making them less prone to non-specific reactions compared to more reactive analogues like chloromethyl ketones. mdpi.com

Contributions to Material Science and Advanced Functional Molecules

The incorporation of fluorine atoms into organic molecules is a well-established strategy for modifying the properties of materials. Fluorination can enhance thermal stability, chemical resistance, and hydrophobicity, and can influence the electronic properties of materials. The presence of the pentafluoroethyl group in this compound makes it a candidate for the synthesis of fluorinated polymers and other advanced materials.

Potential Applications in Fluorinated Polymers:

While specific examples of polymerization using this compound are not readily found in the available literature, the reactivity of its bromine and carbonyl functionalities suggests its potential as a monomer or a modifying agent in polymer synthesis. The bromo group can serve as a site for initiation or termination in controlled radical polymerization techniques, or as a point of attachment for grafting other polymer chains. The carbonyl group could potentially participate in condensation polymerization reactions. The resulting fluorinated polymers would be expected to exhibit some of the desirable properties associated with fluoropolymers, such as low surface energy and high thermal stability.

Role as a Precursor for Advanced Functional Molecules:

The dual reactivity of this compound makes it a versatile precursor for the synthesis of complex and functionalized molecules. The bromine atom can be displaced through various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The carbonyl group can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and reductions to introduce further molecular complexity.

This synthetic versatility could be exploited in the creation of:

Fluorinated Liquid Crystals: The introduction of the pentafluoroethyl group can influence the mesomorphic properties of liquid crystalline materials. While direct synthesis of liquid crystals from this specific compound is not documented, its potential as a building block for creating fluorinated mesogens is plausible.

Fluorine-Containing Dyes and Pigments: The electronic properties of the pentafluoroethyl group could be utilized to tune the absorption and emission characteristics of chromophores. The reactive sites on the molecule would allow for its incorporation into larger dye structures.

Surface Modifying Agents: The low surface energy associated with fluorinated chains suggests that molecules derived from this compound could be used to create hydrophobic and oleophobic surfaces.

Interactive Data Table: Potential Contributions to Material Science

| Application Area | Potential Role of this compound | Expected Properties of Resulting Material |

| Fluorinated Polymers | Monomer or modifying agent | Enhanced thermal stability, chemical resistance, low surface energy |

| Liquid Crystals | Building block for fluorinated mesogens | Modified mesomorphic properties, altered dielectric anisotropy |

| Functional Dyes | Precursor for chromophore synthesis | Tuned absorption/emission spectra, enhanced stability |

| Surface Coatings | Component of surface modifying agents | Hydrophobicity, oleophobicity, low friction |

Detailed Research Findings:

Specific, peer-reviewed research detailing the direct application of this compound in material science and the synthesis of advanced functional molecules is limited in publicly accessible databases. The information presented here is based on the known reactivity of its functional groups and the established principles of fluorine chemistry in materials science. Further dedicated research is required to fully explore and validate the potential of this compound in these advanced applications.

Spectroscopic and Computational Characterization in Academic Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable tools in modern chemistry for determining the structure, purity, and electronic environment of molecules. Each technique provides unique information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. In the case of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (C₄H₂BrF₅O), the ¹H NMR spectrum is expected to be relatively simple, showing a single resonance for the two protons of the bromomethyl group (-CH₂Br).

The chemical shift (δ) of these protons is influenced by the electronegativity of the adjacent bromine atom and the electron-withdrawing effect of the nearby carbonyl group (C=O). Protons adjacent to a bromine atom typically appear in the range of 3-4 ppm, while proximity to a carbonyl group also induces a downfield shift. rsc.org Consequently, the protons of the -CH₂Br group in this molecule are predicted to resonate at a downfield position, likely appearing as a singlet in the absence of coupling with other protons.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₂Br | 4.0 - 4.5 | Singlet (s) |

Note: The predicted chemical shift is an estimation based on typical values for similar structural motifs.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. For this compound, four distinct signals are expected, corresponding to the four carbon atoms in the molecule. The chemical shifts are influenced by the surrounding atoms, particularly the electronegative halogens and the carbonyl group.

The carbon of the bromomethyl group (-CH₂Br) is expected to appear at a lower field due to the deshielding effect of the bromine atom. The carbonyl carbon (C=O) will resonate at a significantly downfield position, which is characteristic for ketones. oregonstate.edu The carbons attached to fluorine atoms (C3 and C4) will also be shifted downfield and will exhibit splitting due to coupling with the fluorine nuclei (¹J-CF and ²J-CF). docbrown.info

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C1 (-CH₂Br) | 30 - 40 | Singlet (s) |

| C2 (C=O) | 185 - 195 | Triplet (t) due to coupling with C3 fluorines |

| C3 (-CF₂-) | 110 - 120 | Quartet of triplets (qt) due to coupling with C4 and C2 |

| C4 (-CF₃) | 115 - 125 | Quartet (q) due to coupling with C3 fluorines |

Note: The predicted chemical shifts and multiplicities are estimations based on typical values for similar functional groups and coupling patterns.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope. researchgate.net For this compound, two distinct signals are expected, corresponding to the two different fluorine environments: the difluoromethyl group (-CF₂-) and the trifluoromethyl group (-CF₃).

The chemical shifts in ¹⁹F NMR are typically reported relative to a standard such as CFCl₃. The -CF₃ group is expected to resonate at a different frequency than the -CF₂- group. Furthermore, spin-spin coupling between the non-equivalent fluorine atoms will lead to splitting of these signals. The -CF₂- signal is expected to be split into a quartet by the three adjacent -CF₃ fluorines, and the -CF₃ signal will be split into a triplet by the two adjacent -CF₂- fluorines.

Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₂- | -110 to -120 | Quartet (q) |

| -CF₃ | -80 to -90 | Triplet (t) |

Note: The predicted chemical shifts are estimations based on typical values for fluorinated ketones.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

A strong absorption band is anticipated in the region of 1700-1750 cm⁻¹, which is characteristic of the C=O stretching vibration in a ketone. The presence of fluorine atoms tends to shift the carbonyl absorption to a higher wavenumber. epa.gov Strong bands in the region of 1100-1300 cm⁻¹ are expected due to the C-F stretching vibrations. The C-Br stretching vibration typically appears in the fingerprint region, at lower wavenumbers, generally between 500 and 600 cm⁻¹.

Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1730 - 1760 | Strong |

| C-F (Stretch) | 1100 - 1350 | Strong |

| C-Br (Stretch) | 500 - 600 | Medium to Strong |

| C-H (Stretch) | 2900 - 3000 | Weak to Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (240.95 g/mol ). Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. np-mrd.org

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). For this molecule, this could lead to the loss of the -CH₂Br radical or the -C₂F₅ radical.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Possible Origin |

| [C₄H₂BrF₅O]⁺ (Molecular Ion) | 240 | 242 | Parent Molecule |

| [C₃HF₅O]⁺ | 148 | - | Loss of -CH₂Br |

| [CH₂Br]⁺ | 93 | 95 | α-cleavage |

| [C₂F₅]⁺ | 119 | - | α-cleavage |

| [CF₃]⁺ | 69 | - | Fragmentation of the pentafluoroethyl group |

Note: The m/z values are based on the most abundant isotopes, and the relative intensities of the fragments will depend on their stability.

Computational Chemistry and Theoretical Investigations

Computational chemistry has emerged as a powerful tool for elucidating the intrinsic properties and potential reactivity of halogenated ketones like this compound. Theoretical investigations, by providing insights at the molecular level, complement experimental data and guide further research. These in silico studies are critical for understanding the behavior of this compound in various chemical environments.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For a molecule such as this compound, DFT calculations can provide a wealth of information regarding its fundamental characteristics.

Prediction of Electronic Structure and Reactivity

DFT methods are instrumental in predicting the electronic structure of this compound. These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and quantify the molecular electrostatic potential. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Key predicted electronic properties often include:

Dipole Moment: The significant electronegativity difference between the halogen atoms (bromine and fluorine) and the carbon backbone is expected to result in a notable molecular dipole moment, influencing its solubility and intermolecular interactions.

Atomic Charges: Calculation of partial atomic charges can pinpoint electrophilic and nucleophilic sites within the molecule. The carbonyl carbon is anticipated to be a primary electrophilic center, while the oxygen and halogen atoms would possess partial negative charges.

Reactivity Descriptors: Conceptual DFT provides a framework for calculating global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index. These parameters offer a quantitative measure of the molecule's propensity to accept or donate electrons in a chemical reaction.

Table 1: Predicted Global Reactivity Descriptors (Illustrative)

| Descriptor | Predicted Value (Arbitrary Units) | Implication |

|---|---|---|

| HOMO Energy | -X.XX eV | Relates to electron-donating ability |

| LUMO Energy | -Y.YY eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | Z.ZZ eV | Indicator of chemical reactivity |

| Electronegativity (χ) | A.AA | Tendency to attract electrons |

| Chemical Hardness (η) | B.BB | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | C.CC | Propensity to act as an electrophile |

Note: The values in this table are for illustrative purposes and would require specific DFT calculations to be determined accurately.

Simulation of NMR Chemical Shifts and Solvent Effects

Computational methods, particularly DFT, are widely used to simulate Nuclear Magnetic Resonance (NMR) spectra. researchgate.net By calculating the magnetic shielding tensors of the various nuclei (¹H, ¹³C, ¹⁹F) in this compound, its NMR chemical shifts can be predicted. These theoretical predictions are invaluable for assigning peaks in experimentally obtained spectra and for confirming the molecular structure.

Furthermore, computational models can simulate the influence of different solvents on the NMR chemical shifts. researchgate.net The inclusion of a solvent model, either through implicit continuum models or explicit solvent molecules, allows for a more accurate prediction of the chemical shifts in solution, which is more representative of typical experimental conditions. These simulations can reveal specific solute-solvent interactions that may perturb the electronic environment of the nuclei. researchgate.net

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling techniques are crucial for investigating the potential reaction pathways of this compound. By mapping the potential energy surface, computational chemists can identify transition states and calculate activation energies for various proposed reactions. mdpi.com

For example, simulations could explore:

Nucleophilic Attack: Modeling the attack of a nucleophile on the electrophilic carbonyl carbon. This would involve locating the transition state structure and determining the energy barrier for the reaction, thereby predicting its feasibility.

Halogen Displacement: Investigating the potential for substitution reactions at the carbon bearing the bromine atom.

Enolate Formation: Simulating the abstraction of the alpha-proton to form an enolate, which is a key intermediate in many organic reactions.

These simulations provide a dynamic picture of the chemical reactivity of this compound, offering insights that are often difficult to obtain through experimental means alone. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While methods for the synthesis of halogenated ketones exist, the development of more efficient and selective routes to 1-bromo-3,3,4,4,4-pentafluorobutan-2-one remains a key area for future investigation. Current synthetic strategies often involve multi-step processes that may lack atom economy and generate significant waste. Future research should focus on the design of catalytic and environmentally benign synthetic transformations.

Key areas for exploration include:

Direct Bromination of Fluorinated Precursors: Investigating selective bromination of readily available fluorinated ketones would offer a more direct and efficient route. This could involve the use of novel brominating agents or catalytic systems that can precisely control the position of bromination.

Convergent Synthetic Strategies: Developing convergent approaches where the fluorinated and brominated fragments are coupled in the late stages of the synthesis could provide greater flexibility and efficiency.

Flow Chemistry Approaches: The use of microreactor technology could enable safer handling of potentially hazardous reagents and intermediates, improve reaction control, and facilitate scalability.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Bromination | Higher selectivity, reduced waste, milder reaction conditions | Development of novel catalysts, optimization of reaction parameters |

| Convergent Synthesis | Increased modularity, improved overall yield | Design of suitable coupling partners and reaction conditions |

| Flow Chemistry | Enhanced safety, precise process control, scalability | Reactor design, optimization of flow parameters |

Exploration of New Reactivity Profiles and Catalytic Transformations

The presence of multiple reactive sites in this compound—the α-bromo ketone moiety and the pentafluoroethyl group—opens up a vast array of possibilities for exploring new chemical transformations. The electron-withdrawing nature of the pentafluoroethyl group is expected to significantly influence the reactivity of the adjacent ketone and the carbon-bromine bond.

Future research in this area could focus on:

Nucleophilic Substitution Reactions: Investigating the displacement of the bromine atom with a wide range of nucleophiles to introduce new functional groups. The reactivity of this SN2-type reaction is influenced by steric hindrance around the carbon atom bonded to the halogen. doubtnut.comdoubtnut.com

Reactions at the Carbonyl Group: Exploring additions of various nucleophiles to the ketone, which is activated by the adjacent electron-withdrawing groups.

Catalytic Cross-Coupling Reactions: Utilizing the carbon-bromine bond as a handle for transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This would enable the synthesis of a diverse range of derivatives.

Radical Reactions: Investigating the behavior of this compound under radical conditions to explore novel bond-forming strategies.

Expansion of Applications in Chemical Biology and Drug Discovery

Fluorinated compounds play a crucial role in medicinal chemistry and drug discovery due to their ability to modulate a molecule's physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. nih.govnih.govmdpi.comrsc.org The unique combination of functional groups in this compound makes it a promising scaffold for the development of new bioactive molecules and chemical probes.

Emerging research avenues in this domain include:

Enzyme Inhibitors: The electrophilic nature of the α-bromo ketone moiety makes it a potential covalent inhibitor of enzymes, particularly cysteine and serine proteases. Peptidyl fluoromethyl ketones have shown significant promise as inhibitors of such enzymes. nih.govnih.gov

Bioorthogonal Chemistry: The reactivity of the molecule could be harnessed for bioorthogonal labeling of biomolecules in living systems, allowing for the study of biological processes with high spatiotemporal resolution. nih.govnih.gov

Fluorinated Drug Scaffolds: The pentafluoroethyl group can be incorporated into drug candidates to enhance their pharmacokinetic and pharmacodynamic profiles. The development of novel fluorinated drugs is an active area of research. rsc.orgsciencedaily.com

Integration with Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. The integration of advanced spectroscopic and computational methods will be instrumental in this endeavor.

Future studies should involve:

Comprehensive Spectroscopic Characterization: Detailed analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to fully elucidate its structure and electronic environment. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br) will be evident in the mass spectrum. docbrown.infoyoutube.com

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to investigate the molecule's conformational preferences, electronic structure, and reaction mechanisms. Such studies can provide valuable insights into its reactivity and guide experimental design. mdpi.comresearchgate.net

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about its three-dimensional arrangement in the solid state.

| Spectroscopic/Computational Technique | Information Gained |

| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms, electronic environment of nuclei |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-Br, C-F) |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns |

| Computational Modeling (e.g., DFT) | Molecular geometry, electronic structure, reaction energetics |

| X-ray Crystallography | Precise three-dimensional structure in the solid state |

Design of Next-Generation Fluorinated and Brominated Building Blocks

This compound can serve as a versatile platform for the synthesis of a new generation of fluorinated and brominated building blocks with tailored properties. These new synthons could find widespread use in organic synthesis, materials science, and agrochemistry.

Future design and synthesis efforts could target:

Chiral Fluorinated Building Blocks: Developing enantioselective transformations of this compound to produce chiral molecules that are valuable for the synthesis of pharmaceuticals and other bioactive compounds. The synthesis of enantiopure α-fluoro carbonyl compounds is an area of active research. acs.org

Bifunctional Molecules: Designing and synthesizing molecules that incorporate the this compound core along with other reactive functional groups, enabling further diversification.

Fluorinated Heterocycles: Utilizing this building block in the synthesis of novel fluorinated heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals.

The exploration of these future research directions will undoubtedly unlock the full potential of this compound as a valuable tool in chemical synthesis and discovery. The insights gained from these studies will not only expand our fundamental understanding of fluorine and bromine chemistry but also pave the way for the development of new technologies and materials with significant societal impact.

Q & A

Q. What strategies mitigate decomposition during long-term storage?

- Methodology : Store under argon at -20°C in amber vials. Add stabilizers (e.g., BHT) to inhibit radical degradation. Monitor stability via accelerated aging tests (40°C/75% RH) and periodic GC-MS analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.